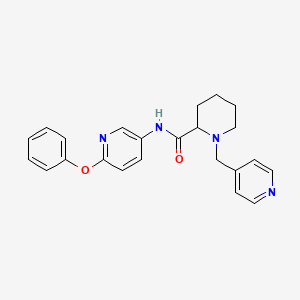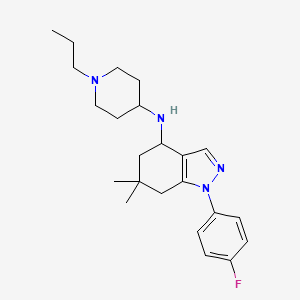![molecular formula C22H37N3O B6114596 2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as IPPE or 2-IPE and is a member of the piperazine class of compounds. In
Mecanismo De Acción
The mechanism of action for IPPE involves its binding to dopamine and serotonin receptors in the brain. Specifically, IPPE has been shown to act as a partial agonist at the D2 dopamine receptor and a full agonist at the 5-HT1A serotonin receptor. This binding leads to the modulation of neurotransmitter activity, which can have a significant impact on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPPE are complex and multifaceted. In addition to its impact on dopamine and serotonin receptors, IPPE has also been shown to have an effect on other neurotransmitters and signaling pathways in the brain. These effects can lead to changes in behavior, mood, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using IPPE in lab experiments is its ability to modulate neurotransmitter activity in a selective and controlled manner. This allows researchers to study the impact of specific neurotransmitters on behavior and cognition. However, there are also limitations to using IPPE in lab experiments, including its potential for off-target effects and its limited solubility in water.
Direcciones Futuras
There are many potential future directions for research on IPPE. One area of interest is in the development of new drugs based on the structure of IPPE. Another area of research is in the study of the impact of IPPE on other neurotransmitter systems and signaling pathways. Additionally, there is a need for further research on the potential therapeutic applications of IPPE in the treatment of mood disorders and other psychiatric conditions.
Conclusion:
In conclusion, IPPE is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate neurotransmitter activity in a selective and controlled manner makes it a valuable tool for studying the impact of specific neurotransmitters on behavior and cognition. However, there are also limitations to using IPPE in lab experiments, and further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis method for IPPE involves the reaction of 1-(2-phenylethyl)-4-piperidinone with isopropylamine and piperazine in ethanol. The resulting product is then purified through recrystallization. This method has been optimized for high yield and purity and is widely used in the production of IPPE for scientific research purposes.
Aplicaciones Científicas De Investigación
IPPE has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where IPPE has been shown to have a significant impact on the central nervous system. Specifically, IPPE has been found to modulate the activity of dopamine and serotonin receptors, which are important neurotransmitters involved in mood regulation and reward processing.
Propiedades
IUPAC Name |
2-[4-[1-(2-phenylethyl)piperidin-4-yl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c1-19(2)25-16-15-24(18-22(25)11-17-26)21-9-13-23(14-10-21)12-8-20-6-4-3-5-7-20/h3-7,19,21-22,26H,8-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHZUWTSJEPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6114526.png)
![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)

![2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6114547.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6114570.png)

![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6114584.png)
![N-(3,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6114588.png)
![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114593.png)
![3-(1-adamantyl)-6-amino-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6114599.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6114602.png)
![ethyl 1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6114608.png)